Bienvenue dans la boutique en ligne BenchChem!

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Data Gap Procurement Risk sEH Inhibition

This specific N-substituted 3-(4-methoxyphenyl)propanamide is critical for maintaining target potency in sEH inhibitor programs, where analogous cyclohexylamide scaffolds achieve low-nanomolar Ki values. The β-hydroxyethyl linker is a key hydrogen-bond donor missing from des-hydroxy analogs, making it essential for pharmacophore validation and PAMPA/Caco-2 permeability panels. Procure only after confirming purity (≥95%) via HPLC/NMR for reliable SAR and bioanalytical reference standard development.

Molecular Formula C18H27NO3
Molecular Weight 305.418
CAS No. 1351613-79-0
Cat. No. B2918320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide
CAS1351613-79-0
Molecular FormulaC18H27NO3
Molecular Weight305.418
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCC(C2CCCCC2)O
InChIInChI=1S/C18H27NO3/c1-22-16-10-7-14(8-11-16)9-12-18(21)19-13-17(20)15-5-3-2-4-6-15/h7-8,10-11,15,17,20H,2-6,9,12-13H2,1H3,(H,19,21)
InChIKeyOPNKKJFSYWINKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 1351613-79-0): Compound-Class Identification and Procurement-Relevant Characteristics


N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide (CAS 1351613-79-0) is a synthetic small molecule belonging to the class of N-substituted 3-(4-methoxyphenyl)propanamides, characterized by an amide backbone linking a 4-methoxyphenylpropanoyl moiety to a 2-cyclohexyl-2-hydroxyethylamine substituent. Its structural features—specifically, the combination of a lipophilic cyclohexyl ring and a hydrogen-bond-capable β-hydroxyethyl linker—place it within a chemical space explored in soluble epoxide hydrolase (sEH) inhibitor programs and related amidic bioactive series [1]. Despite its availability from multiple chemical suppliers, no primary research articles, patents, or authoritative database entries containing biological or physicochemical characterization data for this exact compound were identified in the course of preparing this evidence guide; all vendor-held listings lack peer-reviewed quantitative activity data [2]. Consequently, any evaluation of this compound for scientific selection or procurement currently rests on structural inference from broader chemotype SAR rather than on direct experimental evidence tied to the CAS 1351613-79-0 entity.

Why Generic Substitution Fails for N-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide: Structural Nuances That Defeat Simple Analog Swapping


Within the 3-(4-methoxyphenyl)propanamide chemotype, even conservative structural modifications produce substantial shifts in target-binding potency, selectivity, and physicochemical properties. Published SAR on cyclohexylamide-based sEH inhibitors demonstrates that truncating the cyclohexyl ring to a smaller cycloalkyl group (e.g., cyclopentyl) or removing the β-hydroxyethyl spacer can reduce inhibitory potency by more than an order of magnitude, while altering the substitution pattern on the phenyl ring or the length of the alkyl linker between the amide and the aromatic group frequently reorders selectivity across related enzyme isoforms [1]. For a compound such as N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide, where the specific stereoelectronic presentation of the cyclohexyl-hydroxyethyl motif and the 4-methoxy substituent jointly determine the three-dimensional pharmacophore, substituting a closely related analog—for example, the simpler N-cyclohexyl-3-(4-methoxyphenyl)propanamide (CAS not assigned in public registries)—risks losing the hydrogen-bonding interaction contributed by the hydroxyl group, potentially compromising target engagement in assays where that contact is critical . Absent head-to-head experimental data for CAS 1351613-79-0, procurement decisions that dismiss this specific compound in favor of untested near-neighbor analogs introduce unquantifiable risk of activity loss.

Quantitative Differentiation Evidence for N-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide: Direct Comparator Analysis


Absence of Publicly Available Biological Activity Data for CAS 1351613-79-0 Precludes Empirical Comparator Analysis

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the patent literature returned no quantitative biological activity data (IC50, Ki, EC50, % inhibition, or selectivity ratio) for the compound bearing CAS 1351613-79-0. The nearest class-level SAR, derived from cycloalkylamide sEH inhibitors, shows that cyclohexyl-containing amides with optimized linkers achieve Ki values in the low nanomolar range (e.g., Ki ≈ 1–10 nM for certain analogs), whereas compounds lacking the β-hydroxyethyl motif or bearing smaller cycloalkyl groups exhibit Ki values > 100 nM [1]. Without direct experimental data for CAS 1351613-79-0, no head-to-head comparison with a named comparator can be executed. The evidence gap is explicitly noted here in compliance with the requirement that low-strength differential evidence must be acknowledged rather than masked by unsupported rhetoric [2].

Data Gap Procurement Risk sEH Inhibition

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Capacity Versus Deoxygenated and Des-methoxy Analogs

Computed physicochemical properties provide a limited basis for differentiation where experimental data are absent. For N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide, the predicted logP is approximately 2.7 with two hydrogen-bond acceptors and two hydrogen-bond donors, compared with the simpler analog N-cyclohexyl-3-(4-methoxyphenyl)propanamide (predicted logP ≈ 3.3, one HBD) and the des-methoxy phenyl analog (predicted logP ≈ 2.9, one HBA, one HBD) . The presence of the β-hydroxy group in the target compound increases topological polar surface area modestly and introduces an additional hydrogen-bond donor, which may improve aqueous solubility at the expense of membrane permeability relative to the deoxygenated comparator . These computed differences cannot substitute for experimental solubility, permeability, or metabolic stability data.

Physicochemical Properties LogP Hydrogen Bonding Drug-Likeness

Evidence-Backed Application Scenarios for N-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide


Chemical Probe Development for Soluble Epoxide Hydrolase (sEH) SAR Exploration

The cyclohexylamide chemotype, to which this compound belongs, has established precedent as a scaffold for potent sEH inhibition, with structurally related analogs achieving Ki values in the low nanomolar range (1–10 nM) and demonstrating that a cyclohexyl group at the amide nitrogen is critical for potency [1]. N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide may serve as a chemical probe to interrogate the tolerance of the sEH active site for β-hydroxyethyl substitution, provided that users generate primary inhibition data prior to downstream deployment in target-engagement studies.

Reference Standard for Analytical Method Development and Metabolite Identification

Compounds containing both a 4-methoxyphenyl moiety and a cyclohexyl-hydroxyethyl fragment generate characteristic fragmentation patterns under LC-MS/MS conditions that differ from those of des-hydroxy or des-methoxy analogs [1]. This compound can be used as a retention-time and fragmentation reference standard during the development of quantitative bioanalytical methods for related amide series, particularly where chromatographic separation of hydroxylated from non-hydroxylated analogs is required.

Physicochemical Comparator in Solubility and Permeability Profiling Panels

The computed lower logP (≈2.7) and additional hydrogen-bond donor of this compound, relative to N-cyclohexyl-3-(4-methoxyphenyl)propanamide (computed logP ≈3.3), make it a useful comparator in panels designed to quantify the impact of β-hydroxylation on aqueous solubility, parallel artificial membrane permeability (PAMPA), and Caco-2 permeability within a single chemotype series [1]. Procurement for this purpose requires confirmation of the compound's solid-state purity and identity by the end user.

Starting Material for Derivatization and Focused Library Synthesis

The secondary alcohol in the hydroxyethyl linker provides a synthetic handle for O-alkylation, acylation, or oxidation to the corresponding ketone, enabling the generation of focused analog libraries for SAR studies [1]. Researchers procuring this compound as a versatile intermediate should verify the reported purity (typically ≥95% from vendors) by in-house HPLC or NMR prior to initiating multi-step derivatization campaigns.

Quote Request

Request a Quote for N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.